L-Histidine-15N3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

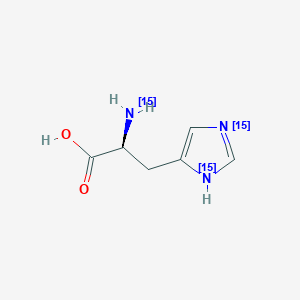

L-Histidine-15N3 is a stable isotope-labeled compound of L-Histidine, an essential amino acid for infants. The compound is labeled with three nitrogen-15 atoms, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Histidine-15N3 can be synthesized through the incorporation of nitrogen-15 into the histidine molecule. The process typically involves the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors in the biosynthesis of histidine .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using microorganisms that can incorporate nitrogen-15 into their metabolic pathways. The fermentation broth is then processed to isolate and purify the labeled histidine .

Analyse Des Réactions Chimiques

Types of Reactions

L-Histidine-15N3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form imidazole-4-acetaldehyde and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: The imidazole ring of this compound can undergo substitution reactions with various electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the labeled nitrogen atoms .

Major Products Formed

The major products formed from these reactions include imidazole-4-acetaldehyde, histamine, and various substituted imidazole derivatives .

Applications De Recherche Scientifique

L-Histidine-15N3 has a wide range of scientific research applications:

Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and metabolism of histidine.

Biology: Employed in studies of protein structure and function, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Medicine: Investigated for its role in the treatment of conditions like rheumatoid arthritis and allergic diseases.

Industry: Utilized in the production of labeled peptides and proteins for research and diagnostic purposes .

Mécanisme D'action

L-Histidine-15N3 exerts its effects primarily through its incorporation into proteins and enzymes. The labeled nitrogen atoms allow researchers to track the metabolic pathways and interactions of histidine within biological systems. The compound targets various molecular pathways, including those involved in protein synthesis and histamine production .

Comparaison Avec Des Composés Similaires

L-Histidine-15N3 can be compared with other isotope-labeled histidine compounds, such as:

L-Histidine-13C6,15N3:

L-Histidine-13C6: Labeled with carbon-13, used in similar applications but with a focus on carbon metabolism.

L-Histidine-15N: Labeled with a single nitrogen-15 atom, used for simpler metabolic tracing

This compound is unique due to its triple nitrogen-15 labeling, providing more detailed information in metabolic and structural studies compared to single or dual-labeled compounds .

Activité Biologique

L-Histidine-15N3 is a stable isotope-labeled derivative of the essential amino acid L-histidine, which plays critical roles in various biological processes. The incorporation of nitrogen-15 isotopes allows for advanced tracking of metabolic pathways and protein interactions, making it a valuable tool in biochemical research. This article explores the biological activity of this compound, including its synthesis, applications, and significant research findings.

Overview of L-Histidine

L-Histidine is an essential amino acid involved in numerous biological functions, such as:

- Enzyme catalysis : Acts as a precursor to histamine and is involved in various enzymatic reactions.

- Metal ion binding : Participates in the coordination of metal ions in metalloproteins.

- Buffering : Plays a role in maintaining pH balance within biological systems.

Synthesis of this compound

The synthesis of this compound typically involves chemical processes that incorporate nitrogen-15 isotopes into the histidine structure. The compound is often produced as a hydrochloride hydrate, enhancing its stability and solubility for research applications.

Metabolic Pathways

The nitrogen-15 labeling of this compound allows researchers to trace its metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This capability is crucial for understanding how histidine is incorporated into proteins and its effects on biological functions.

Protein Interactions

Studies utilizing this compound have focused on its role in protein interactions and metabolic pathways. The precise tracking enabled by the nitrogen-15 label facilitates the analysis of:

- Histidine residues : Their participation in enzyme catalysis.

- Binding dynamics : Interaction with metal ions and other biomolecules.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Metabolic Benefits : A study demonstrated that oral supplementation with histidine can improve metabolic health by influencing gut microbiota and immune cell function. Specifically, it was found to enhance the activity of mucosal-associated invariant T (MAIT) cells .

- Kinetics of Imidazole Propionate : Research indicated that imidazole propionate, a metabolite derived from histidine, affects insulin signaling pathways in mice, suggesting a link between histidine metabolism and glucose regulation .

- Amino Acid Flux Analysis : Comprehensive analyses have shown that alterations in amino acid pathways can significantly impact health outcomes in critically ill patients. These findings indicate that monitoring histidine metabolism may be vital for nutritional interventions .

Comparative Analysis of Histidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| L-Histidine | C6H9N3O2 | 155.16 | Essential amino acid |

| This compound | C6H6N4O2 | 212.61 | Isotope labeling for metabolic studies |

| L-Histidine-N-Fmoc | C14H17N3O2 | 247.30 | Peptide synthesis |

Case Study 1: Oral Histidine Supplementation

In a clinical trial involving individuals with type 2 diabetes, participants received 4 g of oral histidine daily for seven weeks. Results indicated improvements in glycemic control associated with changes in gut microbiota composition and increased MAIT cell activity .

Case Study 2: Metabolic Phenotyping in ICU Patients

A study on critically ill patients revealed significant disturbances in amino acid metabolism, including histidine pathways. The findings suggested that monitoring these pathways could guide nutritional interventions to improve patient outcomes .

Propriétés

Formule moléculaire |

C6H9N3O2 |

|---|---|

Poids moléculaire |

158.13 g/mol |

Nom IUPAC |

(2S)-2-(15N)azanyl-3-((1,3-15N2)1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i7+1,8+1,9+1 |

Clé InChI |

HNDVDQJCIGZPNO-ZSJBPYFGSA-N |

SMILES isomérique |

C1=C([15NH]C=[15N]1)C[C@@H](C(=O)O)[15NH2] |

SMILES canonique |

C1=C(NC=N1)CC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.